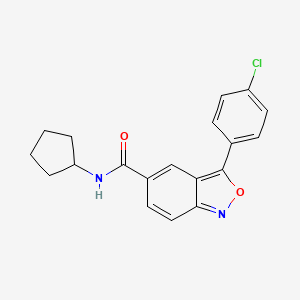

![molecular formula C22H26N4O3S B2852352 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)isobutyramide CAS No. 886904-88-7](/img/structure/B2852352.png)

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

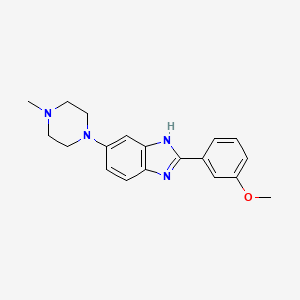

“N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)isobutyramide” is a compound with the molecular formula C29H26N4O3S . It has a molecular weight of 510.6 g/mol . The compound is also known by the synonym F2601-0104 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .Molecular Structure Analysis

The compound has a complex structure that includes a benzimidazole ring linked to a piperidine ring via a sulfonyl group . The IUPAC name for this compound is N - [4- [4- (1 H -benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]naphthalene-1-carboxamide .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, compounds with similar structures have been synthesized and tested for various biological activities .Physical And Chemical Properties Analysis

The compound has a number of computed properties. It has a XLogP3-AA value of 5, indicating its partition coefficient between octanol and water . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 510.17256188 g/mol . The topological polar surface area is 104 Ų .Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives like this compound have been reported to exhibit significant antimicrobial properties . They can be designed to target a variety of pathogens, including bacteria and fungi, by disrupting cell wall synthesis or interfering with essential enzymes within the microbial cells .

Antitumor Activity

The structural similarity of imidazole derivatives to nucleotides allows them to interact with DNA and RNA, making them potential candidates for antitumor drugs . They may inhibit cell division or induce apoptosis in cancer cells .

Antiviral Agents

Compounds containing the imidazole ring have shown promise as antiviral agents . They can be tailored to inhibit viral replication by targeting viral enzymes or by interfering with the viral life cycle .

Anti-inflammatory Agents

The anti-inflammatory properties of imidazole derivatives are well-documented. They can be used to develop medications that reduce inflammation by inhibiting the synthesis of pro-inflammatory cytokines or other inflammatory mediators .

Proton Pump Inhibitors

Imidazole-based compounds have been utilized as proton pump inhibitors (PPIs) . These drugs are commonly prescribed for the treatment of acid-related diseases, such as gastroesophageal reflux disease (GERD), by reducing stomach acid production .

Anthelmintic Applications

These compounds can also serve as anthelmintics , which are drugs that expel parasitic worms (helminths) from the body by either paralyzing them or damaging their energy metabolism .

Antidiabetic Agents

Research has indicated that imidazole derivatives could be effective in treating diabetes by influencing the metabolic pathways associated with the disease, potentially leading to new antidiabetic medications .

CNS Agents

Due to their ability to cross the blood-brain barrier, certain imidazole derivatives are being explored for their potential applications in central nervous system (CNS) disorders, such as Alzheimer’s disease, Parkinson’s disease, and others .

Safety And Hazards

properties

IUPAC Name |

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3S/c1-15(2)22(27)23-17-7-9-18(10-8-17)30(28,29)26-13-11-16(12-14-26)21-24-19-5-3-4-6-20(19)25-21/h3-10,15-16H,11-14H2,1-2H3,(H,23,27)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOGSTPDMPQDCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)isobutyramide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2852273.png)

![3-(2-ethoxybenzyl)-2-((4-nitrobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2852277.png)

![6-[4-[5-Chloropentanoyl(methyl)amino]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B2852280.png)

![N-butyl-4-((1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2852283.png)

![5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2852285.png)

![N-(4-chloro-2-fluorophenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2852286.png)

![2-[1-Oxo-1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2852289.png)